![molecular formula C24H30N2O2 B5578664 8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves complex reactions under specific conditions. For instance, one method for synthesizing similar compounds includes the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions without using a catalyst. The structures are confirmed through various analytical techniques, including ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis (Ahmed et al., 2012).

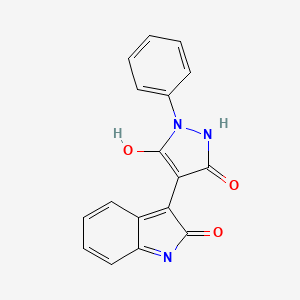

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[5.5]undecane derivatives is critical for understanding their chemical properties and reactivity. This typically involves elucidation through NMR and X-ray crystallographic techniques, revealing details such as conformation preferences and intermolecular interactions, which are crucial for the compounds' physical and chemical behaviors (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of diazaspiro[5.5]undecane derivatives are diverse. These compounds are synthesized through methods such as stereoselective syntheses, which are pivotal for creating pharmacologically important alkaloids. Their reactivity with various reagents can lead to a wide range of products with potential biological activities (Ibuka et al., 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of diazaspiro[5.5]undecane derivatives can be significantly influenced by their specific molecular structures. For example, the crystal packing can be driven by intermolecular hydrogen bonding and π-π stacking interactions, which are important for understanding the compound's stability and solubility (Islam et al., 2017).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are determined by their functional groups and molecular framework. Their reactivity towards different chemical reactions, such as Michael addition, spirocyclization, and electrophilic substitution, reveals their potential for synthesizing a wide range of chemical entities with varied biological activities (Cordes et al., 2013).

科学的研究の応用

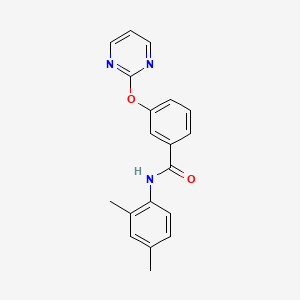

CCR8 Antagonists

Compounds like 8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis and Chemical Analysis

These compounds have been synthesized and analyzed for their structure and properties. For instance, 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones have been synthesized and characterized using various techniques, including UV, IR, NMR, mass, and elemental analysis (Ahmed et al., 2012).

Antihypertensive Properties

Some derivatives of 8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one have been explored for their antihypertensive effects. For example, certain 9-substituted derivatives demonstrated significant antihypertensive activity, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chiral Separation in Pharmaceutical Industry

Chiral spirocyclic compounds, including derivatives of 8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one, have potential applications in the pharmaceutical industry, such as in synthesizing active pharmaceutical ingredients or as surface modifiers on silica particles (Liang et al., 2008).

Broad Pharmaceutical Applications

A review of 1,9-diazaspiro[5.5]undecanes highlights their potential use in treating a variety of conditions like obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Catalyst-Free Synthesis

Research has been conducted on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, showcasing advancements in chemical synthesis methodologies (Aggarwal et al., 2014).

特性

IUPAC Name |

8-[(3-hydroxyphenyl)methyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-22-9-4-8-21(16-22)17-25-14-5-12-24(18-25)13-10-23(28)26(19-24)15-11-20-6-2-1-3-7-20/h1-4,6-9,16,27H,5,10-15,17-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDSMZKAPJZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)CC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)